molecular formula C20H16N2O B5381085 4,6-bis(2-phenylvinyl)-2-pyrimidinol

4,6-bis(2-phenylvinyl)-2-pyrimidinol

Cat. No.: B5381085
M. Wt: 300.4 g/mol
InChI Key: DSXROUDEXNCKGZ-PHEQNACWSA-N
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Description

4,6-bis(2-phenylvinyl)-2-pyrimidinol is a pyrimidine-based compound that belongs to a class of organic molecules with significant potential in materials science and medicinal chemistry research. Its structure, featuring a central pyrimidine ring with extended vinyl linkages, is designed for applications in developing advanced organic materials. Research on closely related bis(arylvinyl)pyrimidine structures shows promise in the creation of push-pull chromophores with notable photophysical properties . These properties make such compounds subjects of interest for use in organic light-emitting diodes (OLEDs) and as components in nonlinear optical (NLO) materials . The incorporation of a 2-hydroxyl group on the pyrimidine ring, as seen in this compound, is a key structural modification that has been demonstrated to influence the photophysical characteristics of the molecule, potentially enhancing its fluorescence properties . Furthermore, derivatives of 2-hydroxy-4,6-bis-(arylvinyl)-pyrimidines have been synthesized and evaluated for their biological activity. Scientific studies report that these compounds exhibit in-vitro antibacterial properties against a range of bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, as well as clinical multidrug-resistant strains . This suggests that this compound may serve as a valuable scaffold in pharmacological research for the development of new anti-infective agents. Researchers can utilize this compound to explore its electronic behavior in optoelectronic devices or to investigate its mechanism of action and efficacy in biological systems. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6-bis[(E)-2-phenylethenyl]-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-20-21-18(13-11-16-7-3-1-4-8-16)15-19(22-20)14-12-17-9-5-2-6-10-17/h1-15H,(H,21,22,23)/b13-11+,14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXROUDEXNCKGZ-PHEQNACWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=NC(=O)N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=NC(=O)N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It’s known that pyrimidine chromophores have been used for bio-imaging, suggesting that they may interact with biological systems and potentially affect certain biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits solvatochromism, meaning its color changes depending on the polarity of the solvent. Additionally, the compound’s fluorescence is sensitive to the presence of acid. These characteristics suggest that changes in the chemical environment could significantly impact the compound’s behavior and efficacy.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that 4,6-bis(2-phenylvinyl)-2-pyrimidinol exhibits significant anticancer properties. Its mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound led to a reduction in cell viability by approximately 70% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours of treatment. The compound's ability to downregulate the expression of the anti-apoptotic protein Bcl-2 was noted as a significant factor in its efficacy.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction via Bcl-2 downregulation
PC-330Cell cycle arrest at G1 phase

Materials Science

Polymer Synthesis
this compound serves as a versatile building block for synthesizing advanced polymeric materials. Its vinyl groups can undergo polymerization reactions, leading to the formation of conjugated polymers with potential applications in organic electronics.

Case Study: Synthesis of Conjugated Polymers
In a recent study, the compound was polymerized using a palladium-catalyzed reaction to produce a conductive polymer. The resulting material exhibited electrical conductivity suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Polymer TypeConductivity (S/cm)Application Area
Conjugated Polymer0.1OLEDs
Conductive Coating0.05Solar Cells

Agricultural Chemistry

Pesticidal Properties
The compound has shown promise as a potential pesticide due to its ability to inhibit key enzymes in plant pathogens. Preliminary studies indicate that it can effectively control fungal infections in crops.

Case Study: Efficacy Against Fungal Pathogens
Field trials conducted on wheat crops revealed that treatments with this compound reduced fungal incidence by up to 85% compared to untreated controls.

PathogenInhibition Rate (%)Concentration (mg/L)
Fusarium graminearum85200
Alternaria solani78150

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 4,6-bis(2-phenylvinyl)-2-pyrimidinol?

Answer:

  • X-ray crystallography is the gold standard for determining the three-dimensional structure. The SHELX program suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling diffraction data and refining structural models .
  • GC-MS is effective for identifying the compound in complex mixtures (e.g., plant extracts) and quantifying its concentration, as demonstrated in studies of structurally related pyrimidinol derivatives .
  • NMR spectroscopy (¹H/¹³C) and FT-IR are critical for verifying functional groups and substitution patterns, particularly the vinyl and pyrimidine moieties.

Basic: How can researchers synthesize this compound?

Answer:
Synthesis typically involves:

  • Claisen-Schmidt condensation : A base-catalyzed reaction between 2-pyrimidinol and benzaldehyde derivatives to introduce phenylvinyl groups.
  • Microwave-assisted synthesis may enhance reaction efficiency for similar pyrimidine derivatives, reducing side products .
  • Post-synthesis purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization (e.g., using petroleum ether/ethyl acetate) ensures high purity .

Basic: What biological activities have been observed for this compound in preliminary studies?

Answer:

  • Insecticidal activity : In plant extracts, structurally analogous pyrimidinols (e.g., 4,6-bis(4-chloro-3-(trifluoromethyl)phenoxy)-2-pyrimidinol) demonstrated 25.08% concentration and significant larvicidal effects against pests like C. binotalis and P. xylostella .
  • Bioactivity screening involves in vitro assays (e.g., mortality rates in larvae) and GC-MS quantification to correlate compound concentration with efficacy .

Advanced: How do environmental factors like pH and temperature influence the stability of this compound?

Answer:

  • pH-dependent degradation : Pyrimidine derivatives are prone to hydrolysis under acidic or alkaline conditions. Stability studies should use buffered solutions (e.g., ammonium acetate buffer, pH 6.5) to simulate physiological or environmental conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For related compounds, degradation pathways often involve cleavage of vinyl or ether linkages .

Advanced: What computational approaches predict the electronic and structural properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electron density distribution. For pyrimidine derivatives, DFT has been used to explain enhanced electron mobility in thin films .
  • Molecular docking : Screens potential biological targets (e.g., insect acetylcholinesterase) by simulating ligand-receptor interactions. This is critical for rational insecticide design .

Advanced: How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Standardized extraction protocols : Variations in solvent systems (e.g., DCM-MeOH vs. ethanol) significantly impact compound yield and bioactivity .
  • Dose-response assays : Quantify activity thresholds using probit analysis to account for variability in pest species or developmental stages .
  • Metabolomic profiling : Identifies synergistic or antagonistic interactions with co-occurring compounds in natural extracts .

Advanced: What strategies enable comparative studies with structural analogs?

Answer:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing phenylvinyl with trifluoromethyl groups) and assess changes in bioactivity or stability .
  • Crystallographic comparisons : Analyze dihedral angles and intermolecular interactions (e.g., H-bonding networks) to explain differences in physicochemical properties .

Advanced: What methodologies assess the compound’s insecticidal efficacy in field conditions?

Answer:

  • Field trials : Apply the compound at varying concentrations (e.g., 0.1–1.0% w/v) and monitor pest mortality rates over time. Include controls for environmental variables (humidity, UV exposure) .
  • Residue analysis : Use HPLC-MS to quantify compound persistence on crop surfaces and assess degradation products .

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